5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride is a small molecule that is part of a focused library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . This compound is a building block in medicinal chemistry . The condensed system of this compound includes 1,2,4-triazole and piperazine, which have been regarded as a “privileged motif” for several decades .
Synthesis Analysis
The synthesis of this compound involves several steps. The method starts with the addition of ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves adding chlorobenzene and trifluoroacetic anhydride . The mixture is heated, methanesulfonic acid is added, and trifluoroacetic acid is distilled out . The pH is regulated to 12 and organic phases are separated out . The final step involves adding palladium/carbon and an ethanol solution of the product from the previous step under the protection of nitrogen in a high-pressure kettle . After reaction, the mixture is filtered, washed, and concentrated . The residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the final product .Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo [4,3- a ]pyrazine platform . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . In contrast to the method C1, relying on interaction of imidate 5 with corresponding hydrazides, amidrazone 6 was obtained, which was used in cyclization with esters of fluorinated acids (method C2) or activated carbonyl compound (method C3) .Applications De Recherche Scientifique
Diverse Functionalized Building Blocks
A study by Mishchuk et al. (2016) elaborates on the preparation of functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine cores. These compounds serve as privileged motifs for lead-like compound design in drug discovery. Notably, one set of these building blocks, specifically the (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-ylmethyl)amines, has been highlighted for its utility in developing novel anti-diabetes drug leads that stimulate glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).
Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines Synthesis
Gazizov et al. (2020) investigated the synthesis of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, showcasing the versatility of azolo[1,5-a]pyrimidin-7-amines in chemical synthesis. This research demonstrates the potential of these compounds in the development of new pharmaceuticals and materials by optimizing the nitration of triazolo[1,5-a]pyrimidin-7-amines to obtain a series of derivatives through heterocyclization processes (Gazizov et al., 2020).
Application in P2X7 Receptor Antagonists
Letavic et al. (2017) discuss the development of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, potent and selective P2X7 antagonists, which are derivatives related to the tetrahydro[1,2,4]triazolo[4,3-a]pyridine scaffold. These compounds have been optimized for brain penetration and possess desirable physicochemical properties, making them candidates for clinical development in treating diseases mediated by the P2X7 receptor (Letavic et al., 2017).
Novel Helicating Ligands and Luminescent Sensors
Abarca et al. (2004) synthesized novel polynitrogenated ligands based on [1,2,3]triazolo[1,5-a]pyridines, indicating the potential of tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives in creating helicating compounds or luminescent sensors. These compounds could have applications in material science and analytical chemistry (Abarca et al., 2004).
Orientations Futures
The future directions for this compound involve its potential for further synthetic application for medicinally oriented synthesis . The compound is part of a library of triazolopyrazines, which suggests that it could be used as a building block for the synthesis of a variety of other compounds . The potential of creating compound collections containing “privileged scaffolds” like this one may eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c8-4-6-1-2-11-5-9-10-7(11)3-6;/h5-6H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFZBCZBKWGYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CC1CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2418642-37-0 |
Source
|
Record name | 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.